molecular formula C15H10N2O3 B2564923 N-(1,3-dioxoisoindol-5-yl)benzamide CAS No. 49545-91-7

N-(1,3-dioxoisoindol-5-yl)benzamide

Cat. No. B2564923
CAS RN: 49545-91-7
M. Wt: 266.256
InChI Key: SVNAMJZTYQHBDG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound N-(1,3-dioxoisoindolin-2yl)benzamide was characterized using a combination of IR spectroscopy, SEM, and single crystal X-ray diffraction techniques . The X-ray diffraction analysis shows that the compound crystallizes in the monoclinic space group P21/c .

Scientific Research Applications

Antiepileptic Activity

A study synthesized N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and evaluated their antiepileptic activity. Compounds exhibited significant increase in seizure latency time in mice, with molecular docking indicating strong interactions with the GABAA receptor, suggesting potential antiepileptic applications (Asadollahi et al., 2019).

Anticancer and Antioxidant Activities

Several studies have reported on the synthesis of benzamide-dioxoisoindoline derivatives, showcasing their radical scavenging activity and potential as antioxidants. The anticancer activity of these compounds has been demonstrated in various human cancer cell lines, with some compounds showing promise due to their interaction with biological targets such as topoisomerase IIα and the urokinase receptor (Milovanović et al., 2020); (Mokesch et al., 2015).

Antiarrhythmic Activity

Research on benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain has shown oral antiarrhythmic activity in mice, highlighting the therapeutic potential of these compounds in treating arrhythmias (Banitt et al., 1977).

Antimicrobial and Antioxidant Activities

N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives have shown significant antimicrobial and antioxidant activities, suggesting their utility in developing new antimicrobial agents (Gudipati et al., 2011).

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide has been identified as part of a group of benzamides active as herbicides on annual and perennial grasses, indicating potential agricultural applications (Viste et al., 1970).

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-13(9-4-2-1-3-5-9)16-10-6-7-11-12(8-10)15(20)17-14(11)19/h1-8H,(H,16,18)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNAMJZTYQHBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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